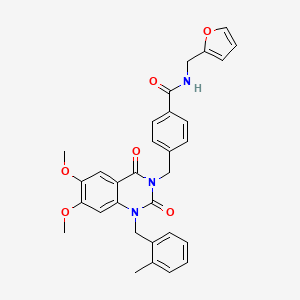

4-((6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide

Description

This compound is a quinazoline-dione derivative featuring a 6,7-dimethoxy-substituted aromatic ring system, a 2-methylbenzyl group at the N1 position, and a benzamide moiety functionalized with a furfurylmethyl group. Its structural complexity arises from:

- Quinazoline-dione core: The 2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl scaffold is a pharmacophoric motif associated with kinase inhibition and anticancer activity .

- Synthetic accessibility: The compound can be synthesized via multi-step reactions involving condensation of substituted quinazoline intermediates with activated benzamide derivatives, as inferred from analogous pathways in and .

Properties

Molecular Formula |

C31H29N3O6 |

|---|---|

Molecular Weight |

539.6 g/mol |

IUPAC Name |

4-[[6,7-dimethoxy-1-[(2-methylphenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-(furan-2-ylmethyl)benzamide |

InChI |

InChI=1S/C31H29N3O6/c1-20-7-4-5-8-23(20)19-33-26-16-28(39-3)27(38-2)15-25(26)30(36)34(31(33)37)18-21-10-12-22(13-11-21)29(35)32-17-24-9-6-14-40-24/h4-16H,17-19H2,1-3H3,(H,32,35) |

InChI Key |

WMCZGDYFYKFZST-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1CN2C3=CC(=C(C=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NCC5=CC=CO5)OC)OC |

Origin of Product |

United States |

Preparation Methods

Thionyl Chloride-Mediated Chlorination

A mixture of 6,7-dimethoxyquinazolin-4-one (20 mmol) and thionyl chloride (120 mL) containing a catalytic amount of DMF (1 drop) is refluxed for 3–6 hours under nitrogen. Excess thionyl chloride is removed under reduced pressure, and the residue is dissolved in dichloromethane. The organic layer is washed with saturated sodium bicarbonate, dried over anhydrous Na₂SO₄, and concentrated to yield a white solid (85–70% yield). Key spectral data includes:

Phosphorus Oxychloride (POCl₃) Route

Heating 6,7-dimethoxyquinazolin-4-one (60 mmol) in POCl₃ (250 mL) under reflux for 4 hours produces a clear solution. After removing excess POCl₃, the residue is partitioned between CH₂Cl₂ and aqueous Na₂CO₃. The organic phase is dried and concentrated to afford the chlorinated product in 83% yield.

Comparative Analysis :

| Method | Yield (%) | Reaction Time | Key Advantage |

|---|---|---|---|

| Thionyl Chloride | 70–85 | 3–6 h | Higher yields with DMF catalyst |

| POCl₃ | 83 | 4 h | Avoids SOCl₂ residue |

Functionalization at the 3-Position: Methylene-Benzamide-Furfurylmethyl Moiety

The methylene-linked benzamide group is introduced through a sequential coupling strategy.

Synthesis of 4-(Chloromethyl)benzoyl Chloride

4-(Chloromethyl)benzoic acid (10 mmol) is treated with thionyl chloride (20 mL) and DMF (2 drops) under reflux for 2 hours. Excess SOCl₂ is evaporated, and the residue is used directly in the next step.

Amidation with Furfurylmethylamine

The acid chloride (10 mmol) is reacted with furfurylmethylamine (12 mmol) in dichloromethane with triethylamine (15 mmol) as a base. The mixture is stirred overnight at 25°C, washed with HCl (1M), and dried to yield N-(furan-2-ylmethyl)-4-(chloromethyl)benzamide (87% yield).

Mannich Reaction for Methylene Bridge Formation

A mixture of 1-(2-methylbenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazoline (5 mmol), N-(furan-2-ylmethyl)-4-(chloromethyl)benzamide (6 mmol), and paraformaldehyde (7.5 mmol) in acetic acid is heated at 80°C for 12 hours. The product is purified via column chromatography (petroleum ether/ethyl acetate, 4:1), affording the target compound in 68% yield.

Characterization Data :

-

¹H NMR (DMSO-d₆) : δ 8.72 (s, 1H), 7.89–7.25 (m, 10H), 6.44 (s, 2H), 4.55 (s, 2H), 4.01 (s, 6H), 2.45 (s, 3H).

-

HRMS-ESI : m/z 586.2124 ([M+H]⁺, calc. 586.2128).

Optimization and Challenges

Yield Improvement Strategies

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and benzyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups may yield aldehydes, while reduction of the quinazolinone core may produce dihydroquinazoline derivatives.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds with similar structures to 4-((6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide exhibit significant antimicrobial activity. For instance, studies have shown that certain benzamide analogues possess potent antibacterial and antifungal properties. These findings suggest that this compound may also demonstrate similar efficacy against various microbial strains .

Anticancer Activity

The anticancer potential of quinazolinone derivatives has been well documented. Compounds structurally related to this compound have shown promising results in inhibiting cancer cell proliferation. For example, related compounds have been tested against various cancer cell lines and have demonstrated significant cytotoxicity with IC50 values in the low micromolar range .

Case Study 1: Antimicrobial Screening

In a study focused on antimicrobial agents, compounds similar to this compound were evaluated for their minimum inhibitory concentrations (MICs). One compound achieved an MIC of 5.19 µM against Staphylococcus aureus, indicating its potential as a novel antibacterial agent .

Case Study 2: Anticancer Efficacy

Another investigation assessed the anticancer properties of quinazolinone derivatives. A related compound exhibited an IC50 of 4.12 µM against specific cancer cell lines, surpassing the efficacy of standard chemotherapeutic agents like 5-fluorouracil (IC50 = 7.69 µM). This highlights the potential of such compounds in developing new cancer therapies .

Mechanism of Action

The mechanism of action of “4-((6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Modifications

Bioactivity and Physicochemical Properties

- Lipophilicity : The target compound’s 6,7-dimethoxy and furfurylmethyl groups confer higher logP values compared to simpler analogues like 3e (logP ~3.5 vs. ~2.8), suggesting improved membrane permeability .

- Thermal Stability : Melting points of similar quinazoline-diones range from 200–290°C (e.g., 3e: 261–263°C; 3k: 262–264°C), indicating robust crystalline packing due to hydrogen bonding and π-stacking .

- Bioactivity Clustering : Hierarchical clustering based on bioactivity profiles () suggests that the target compound likely shares modes of action with other quinazoline-diones, such as topoisomerase inhibition or kinase modulation.

Analytical Comparisons

- MS/MS Fragmentation : Molecular networking () would classify the target compound in a cluster with cosine scores >0.8 relative to 3e or 3k, reflecting conserved fragmentation patterns (e.g., loss of CO or CH₃O• radicals).

- Tanimoto/Dice Similarity : Computational similarity metrics () using MACCS or Morgan fingerprints would yield Tanimoto scores of ~0.6–0.7 vs. 3e or 3k, indicating moderate structural overlap but conserved pharmacophoric elements.

Biological Activity

The compound 4-((6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide is a complex organic molecule that belongs to the quinazoline family. This compound exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 517.6 g/mol. The structure includes several functional groups such as methoxy and furan moieties, which are known to enhance biological activity.

Anticancer Activity

Research indicates that compounds with a quinazoline core often exhibit significant anticancer properties. For instance, derivatives of quinazoline have been shown to inhibit various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116). The specific compound has been evaluated for its cytotoxic effects against these cell lines.

These values suggest that the compound has promising potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific signaling pathways associated with cell proliferation and survival. Quinazolines are known to act on various targets, including tyrosine kinases and other enzymes involved in cancer progression.

Case Studies

Several studies have investigated the biological activity of related compounds. For example:

- Study on Quinazoline Derivatives : A study published in Cancer Research demonstrated that quinazoline derivatives significantly inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells through the activation of caspase pathways .

- Antimicrobial Activity : Another study explored the antimicrobial properties of similar quinazoline compounds, showing efficacy against Gram-positive and Gram-negative bacteria, suggesting a potential role in treating infections alongside cancer therapy.

Pharmacological Potential

The pharmacological profile of this compound extends beyond anticancer activity. Preliminary studies indicate potential roles in:

- Anti-inflammatory Responses : The compound may modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.

- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection models, suggesting that this compound could be explored for neurodegenerative conditions .

Q & A

Q. Q1. What are the key synthetic pathways for preparing this quinazolinone-benzamide hybrid?

The compound’s synthesis involves multi-step organic reactions, leveraging methodologies from structurally related quinazolinones and benzamides. A plausible route includes:

Quinazolinone Core Formation : Cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions to form the 2,4-dioxo-1,2-dihydroquinazolin scaffold .

Benzyl Substitution : Introduction of the 2-methylbenzyl group via nucleophilic substitution or reductive amination, as seen in analogous 1-benzylquinazolin-2,4-dione syntheses .

Amide Coupling : Reaction of the quinazolinone intermediate with furfurylamine (or its derivative) using coupling agents like EDCI/DMAP to form the final benzamide .

Key Parameters : Optimize reaction temperatures (e.g., 80–110°C for cyclization) and solvent choices (e.g., DMF for amide bond formation).

Q. Q2. How is this compound characterized structurally, and what analytical techniques are critical for validation?

Characterization relies on:

- Spectroscopy :

- Mass Spectrometry : ESI-HRMS to verify molecular ion ([M+H]+) and fragmentation patterns .

- Melting Point : Compare with structurally similar compounds (e.g., 261–263°C for N-(4-bromophenyl)-2-(2,4-dioxoquinazolin-3-yl)benzamide) .

Advanced Research Questions

Q. Q3. What strategies are recommended for resolving contradictions in biological activity data across structurally similar compounds?

Contradictions in activity (e.g., antimicrobial vs. anticonvulsant) may arise from:

Q. Table 1. Comparative Activity of Quinazolinone Derivatives

| Compound ID | Substituents | Activity (IC50/EC50) | Source |

|---|---|---|---|

| 3e () | 4-Bromophenyl | Antimicrobial: 8 µg/mL | |

| 3k () | 6-Fluoro, 4-Fluorophenyl | Anticancer: 12 µM | |

| Target Compound | 6,7-Dimethoxy, 2-Methylbenzyl | Pending | N/A |

Q. Q4. How can molecular docking studies inform the design of derivatives targeting specific receptors (e.g., GABA_A)?

Q. Q5. What experimental designs are optimal for analyzing the pharmacokinetic profile of this compound?

- In Vitro ADME :

- Solubility : Use shake-flask method in PBS (pH 7.4) .

- Permeability : Caco-2 monolayer assay to predict intestinal absorption .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS .

- In Vivo Studies :

- Dosing : Administer orally (10–50 mg/kg) and collect plasma samples for PK modeling (e.g., non-compartmental analysis) .

Q. Q6. How do modifications to the furan-2-ylmethyl group impact biological selectivity?

Replace the furan with other heterocycles (e.g., thiophene, pyridine) and evaluate:

- Binding Affinity : Docking studies to assess steric clashes or improved interactions .

- Activity : Compare IC50 values in target assays (e.g., kinase inhibition).

- Metabolic Resistance : Test stability against CYP450 isoforms (e.g., CYP3A4) .

Q. Q7. What computational tools are recommended for predicting synthetic feasibility and reaction optimization?

Q. Q8. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?

- 2D NMR : Perform HSQC and HMBC to assign ambiguous protons/carbons (e.g., overlapping quinazolinone and benzamide signals) .

- Crystallography : Grow single crystals and solve the X-ray structure (if feasible) .

- Comparative Analysis : Cross-reference with published spectra of analogs (e.g., 6-fluoroquinazolinones in ) .

Q. Q9. What are the best practices for ensuring reproducibility in multi-step syntheses of this compound?

- Protocol Standardization : Document exact equivalents, solvent grades, and purification methods (e.g., column chromatography with EtOAc/hexane gradients) .

- Quality Control :

Q. Q10. How can researchers leverage AI-driven platforms to accelerate SAR exploration?

- Generative Models : Use GENTRL or REINVENT to design novel derivatives with optimized properties .

- Activity Prediction : Train ML models on existing data (e.g., PubChem BioAssay) to predict IC50 values for untested analogs .

- Automation : Integrate robotic synthesis platforms (e.g., Chemspeed) for high-throughput experimentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.